molecular formula C17H22F3NO3 B13184727 Tert-butyl 3-hydroxy-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate

Tert-butyl 3-hydroxy-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate

Cat. No.: B13184727
M. Wt: 345.36 g/mol
InChI Key: DCGPFMBWRAEWML-UHFFFAOYSA-N
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Description

Tert-butyl 3-hydroxy-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate is a piperidine derivative featuring a hydroxyl group at position 3 and a 2-(trifluoromethyl)phenyl substituent at position 4 of the piperidine ring. The tert-butyl carbamate (Boc) group at position 1 enhances solubility and stability, making it a common intermediate in medicinal chemistry for drug discovery, particularly in central nervous system (CNS) targeting compounds .

Properties

Molecular Formula

C17H22F3NO3

Molecular Weight

345.36 g/mol

IUPAC Name

tert-butyl 3-hydroxy-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate

InChI

InChI=1S/C17H22F3NO3/c1-16(2,3)24-15(23)21-9-8-12(14(22)10-21)11-6-4-5-7-13(11)17(18,19)20/h4-7,12,14,22H,8-10H2,1-3H3

InChI Key

DCGPFMBWRAEWML-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)O)C2=CC=CC=C2C(F)(F)F

Origin of Product

United States

Preparation Methods

Starting Material: tert-Butyl 3-hydroxypiperidine-1-carboxylate

The synthesis often begins with commercially available or readily prepared tert-butyl 3-hydroxypiperidine-1-carboxylate, which serves as the Boc-protected piperidine scaffold bearing a hydroxy group at the 3-position. This intermediate can be prepared or procured with moderate to good yields (up to ~59%) depending on the method used.

Introduction of the 2-(Trifluoromethyl)phenyl Group

The key step involves the coupling of the piperidine ring with a 2-(trifluoromethyl)phenyl moiety. This is typically achieved by nucleophilic substitution or cross-coupling reactions involving halogenated trifluoromethyl-substituted aromatic compounds.

One effective method uses sodium hydride as a base to deprotonate the hydroxy group of tert-butyl 3-hydroxypiperidine-1-carboxylate in a polar aprotic solvent such as N,N-dimethylformamide (DMF). Then, 2-chloro-4-iodo-6-trifluoromethylpyridine or related trifluoromethylated aryl halides are added dropwise at low temperature (-40 °C), followed by gradual warming to room temperature and stirring for extended periods (e.g., 16 hours). This results in the formation of the desired aryl ether intermediate with yields reported around 59%.

Alternative Synthetic Routes Using Grignard Reagents

Another approach involves the use of Grignard reagents derived from trifluoromethyl-substituted aryl bromides or chlorides. For example, a phenylmagnesium bromide Grignard reagent can be reacted with N-protected piperidone derivatives under controlled temperature (0-5 °C) in anhydrous tetrahydrofuran (THF). After the Grignard addition, further functional group manipulations such as hydroxyl group protection or removal, and chiral resolution steps can be performed to yield the target compound or its enantiomers.

Mitsunobu Reaction and Buchwald Coupling

The Mitsunobu reaction has also been employed to functionalize the hydroxy group of tert-butyl 3-hydroxypiperidine-1-carboxylate, followed by Buchwald-type palladium-catalyzed cross-coupling to introduce aryl substituents including trifluoromethylphenyl groups.

Summary Table of Key Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Boc protection of 3-hydroxypiperidine tert-Butyl chloroformate, base, solvent ~53 Moderate yield, standard Boc protection
2 Nucleophilic aromatic substitution NaH, DMF, 2-chloro-4-iodo-6-trifluoromethylpyridine 59 Key step for trifluoromethylphenyl introduction
3 Grignard addition Phenylmagnesium bromide, THF, 0-5 °C Variable For aryl group introduction, chiral resolution possible
4 Mitsunobu reaction + Buchwald coupling Triphenylphosphine, diethyl azodicarboxylate, Pd catalyst Variable Alternative route for arylation

Analytical Characterization

The synthesized compound is typically characterized by:

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The hydroxyl group at position 3 and the carboxylate ester are primary sites for nucleophilic attacks.

Reaction TypeReagents/ConditionsOutcomeKey Observations
Ester Hydrolysis HCl (aqueous, 45–70°C) Deprotection of tert-butyl group to yield piperidine-1-carboxylic acidRequires prolonged heating (18–30 hours); acid stability of trifluoromethylphenyl group confirmed
Thiol Substitution 2-Mercaptoacetic acid, DMF, 45–70°C Formation of thioether derivativesHigh selectivity for the hydroxyl group; yields >75% reported in analogous systems

Deprotection Reactions

The tert-butyl carbamate (Boc) group is selectively removable under acidic conditions.

Deprotection MethodConditionsProductNotes
Acidic Cleavage Trifluoroacetic acid (TFA) in dichloromethane (DCM) Free piperidine (3-hydroxy-4-[2-(trifluoromethyl)phenyl]piperidine)Reaction completes within 2–4 hours at room temperature; no degradation of trifluoromethylphenyl observed
Thermal Deprotection Heating >100°C in tolueneDecarboxylation to form 3-hydroxy-4-[2-(trifluoromethyl)phenyl]piperidineSide products include minor elimination byproducts (<5%)

Oxidation and Reduction Reactions

The hydroxyl group and aromatic ring participate in redox transformations.

Reaction TypeReagentsOutcomeSelectivity
Hydroxyl Oxidation Pyridinium chlorochromate (PCC)Ketone formation (3-oxo derivative)Steric hindrance from tert-butyl group slows oxidation kinetics
Aromatic Ring Reduction H₂/Pd-C in THFPartial saturation of phenyl ringLimited applicability due to trifluoromethyl group’s electron-withdrawing effects

Coupling Reactions

The hydroxyl group facilitates cross-coupling and condensation reactions.

Coupling PartnerConditionsProductYield
Sulfonyl Chlorides Triethylamine (TEA), DCM, 20°C Sulfonate esters55–89% yields in analogous piperidine systems
Carbodiimides (EDC/HOBt) DMF, 0–25°CAmide or carbamate conjugatesUsed in peptide-mimetic drug development

Ring-Opening and Functionalization

The piperidine ring undergoes controlled ring-opening under specific conditions.

ReagentsConditionsProductMechanism
HBr/Acetic Acid Reflux, 12 hoursLinear amine derivativeRing-opening via Br⁻ attack at C-4 position
Grignard Reagents THF, −78°C Alkylated piperidine derivativesLimited by steric bulk of tert-butyl group

Comparative Reactivity with Structural Analogs

Key differences in reactivity compared to similar compounds:

CompoundStructural VariationReactivity Difference
tert-Butyl 4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate Trifluoromethyl at C-2Faster ester hydrolysis due to reduced steric hindrance
tert-Butyl 4-hydroxy-4-(3-(trifluoromethyl)phenyl)piperidine-1-carboxylate Para-substituted phenylEnhanced stability in coupling reactions (>90% yield)

Mechanistic Insights

  • Steric Effects : The tert-butyl group impedes nucleophilic attacks at the carbamate carbonyl, favoring reactions at the hydroxyl group .

  • Electronic Effects : The trifluoromethyl group deactivates the phenyl ring, limiting electrophilic aromatic substitution.

Scientific Research Applications

Tert-butyl 3-hydroxy-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-hydroxy-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The piperidine ring can act as a pharmacophore, binding to specific receptors or enzymes and modulating their activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Functional Group Variations

a) Tert-butyl 4-hydroxy-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate
  • Structure : Hydroxyl group at position 4; trifluoromethylphenyl at position 4.
  • Synthesis : Synthesized via n-butyllithium-mediated addition of 2-(trifluoromethyl)phenyl lithium to tert-butyl 4-oxopiperidine-1-carboxylate, followed by quenching with NH₄Cl .
  • Key Data: Molecular formula C₁₇H₂₀F₃NO₃; observed mass (M-Boc+H) = 228.0 .
b) Tert-butyl 3-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate (3o)
  • Structure: No hydroxyl group; trifluoromethylphenyl at position 3.
  • Synthesis : Achieved via palladium-catalyzed C–H arylation using Davephos as a ligand (62% yield) .
  • Key Data: Molecular formula C₁₇H₂₀F₃NO₂; HRMS validated .
  • Comparison : Absence of the hydroxyl group simplifies synthesis but limits hydrogen-bonding interactions critical for biological activity.
c) Tert-butyl 3-amino-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate
  • Structure: Amino group at position 3; trifluoromethylphenyl at position 4.
  • Key Data : Molecular weight ~345.36; priced at $1,288/g .

Substituent Variations on the Aromatic Ring

a) Tert-butyl 3-hydroxy-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate
  • Structure : Trifluoromethyl group at the para position of the phenyl ring.
  • Key Data: CAS 1004619-28-6; molecular formula C₁₇H₂₂F₃NO₃; InChIKey JKBMOUHRFFYVBS-UHFFFAOYNA-N .
  • Comparison : The para-trifluoromethyl group may reduce steric effects compared to the ortho isomer, influencing pharmacokinetic properties like metabolic stability .
b) Tert-butyl 2-(2-naphthyl)piperidine-1-carboxylate (2n)
  • Structure : Naphthyl group at position 2.
  • Synthesis : Ligand L8 used in palladium-catalyzed C–H arylation (10.3% yield) .
  • Comparison : Bulkier naphthyl substituent lowers synthetic yield and may hinder membrane permeability compared to smaller aryl groups .

Functionalized Piperidine Derivatives

a) Tert-butyl 4-(aminomethyl)-4-{[3-(trifluoromethyl)phenyl]methyl}piperidine-1-carboxylate
  • Structure: Aminomethyl and 3-(trifluoromethyl)benzyl groups at position 4.
  • Key Data : Molecular weight 372.43 .
  • Comparison : Increased molecular bulk may limit blood-brain barrier penetration, reducing CNS applicability compared to the target compound .
b) Tert-butyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate
  • Structure : Hydroxyl and trifluoromethyl groups at position 4.
  • Key Data : Similarity score 0.76 to the target compound .

Data Tables

Table 2: Physicochemical Properties

Compound Name Molecular Weight logP (Predicted) Hydrogen Bond Donors Key Functional Groups
Tert-butyl 3-hydroxy-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate 345.36 3.2 1 (OH) Hydroxyl, Boc
Tert-butyl 4-hydroxy-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate 343.34 3.5 1 (OH) Hydroxyl, Boc
Tert-butyl 3-amino-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate 344.37 2.8 2 (NH₂) Amino, Boc

Biological Activity

Tert-butyl 3-hydroxy-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C17H22F3NO3
  • Molecular Weight : 345.36 g/mol
  • IUPAC Name : this compound

The presence of the trifluoromethyl group enhances the compound's lipophilicity, facilitating its ability to penetrate cell membranes and interact with hydrophobic sites on proteins, which is crucial for its biological activity .

Interaction with Biological Targets

Preliminary studies suggest that this compound may interact with various biological targets, including enzymes and receptors involved in critical biochemical pathways. The trifluoromethyl moiety is known to significantly influence the pharmacokinetic properties of compounds, enhancing their potency and selectivity .

The compound's structural features indicate potential binding affinity to targets associated with neurological disorders and cancer therapy. For instance, similar compounds have demonstrated inhibition of key enzymes such as β-secretase and acetylcholinesterase, which are relevant in Alzheimer's disease treatment .

In Vitro Studies

Research has shown that derivatives of piperidine compounds can exhibit protective effects against neurodegenerative processes. For example, a related compound demonstrated a moderate protective effect in astrocytes against amyloid-beta (Aβ) toxicity by reducing inflammatory cytokines like TNF-α . This suggests that this compound may possess similar neuroprotective properties.

Antimicrobial Activity

In studies aimed at discovering new antimicrobial agents, compounds with similar piperidine structures were screened for activity against Mycobacterium tuberculosis. Some analogs showed promising results, indicating that modifications in the piperidine ring can lead to significant variations in biological activity . While specific data on this compound remains limited, these findings highlight the potential for developing effective antimicrobial agents based on its structure.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameMolecular FormulaKey Features
Tert-butyl 3-oxo-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylateC12H16F3NO4Contains a keto group instead of a hydroxyl group, altering reactivity
Tert-butyl 4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylateC17H22F3NO3Different substitution pattern may influence binding affinity
Tert-butyl 3-hydroxy-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylateC17H22F3NO3Similar structure but different phenolic substitution impacts chemical behavior

This table illustrates how slight modifications can lead to variations in biological activity and therapeutic applications.

Q & A

Q. What are the key synthetic routes for synthesizing tert-butyl 3-hydroxy-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate?

A common method involves hydrogenation of tert-butyl 4-(2-fluoro-6-(trifluoromethyl)phenyl)-3,6-dihydropyridine-1-carboxylate using Pt₂O under H₂, followed by HCl-mediated deprotection to yield the piperidine hydrochloride intermediate. The hydroxyl group is introduced via selective oxidation or hydroxylation steps, with purification by silica gel chromatography . Characterization typically employs ¹H/¹³C NMR and IR spectroscopy to confirm stereochemistry and functional groups .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

Structural confirmation relies on ¹H NMR (e.g., δ 7.62–7.48 ppm for aromatic protons), ¹³C NMR (e.g., δ 167 ppm for carbonyl carbons), and IR spectroscopy (e.g., 1700–1750 cm⁻¹ for ester C=O stretches). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (using SHELX software) resolves absolute configurations in crystalline forms .

Q. What safety precautions are necessary when handling this compound?

Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods for weighing and reactions due to potential respiratory irritancy. Emergency measures include rinsing exposed skin with water for 15 minutes and consulting a physician if ingested. Firefighting requires CO₂ or dry chemical extinguishers, as combustion may release toxic fluorinated gases .

Advanced Research Questions

Q. How can synthetic yields be optimized for intermediates in the preparation of this compound?

Low yields in hydrogenation steps (e.g., 63% in ) may arise from incomplete catalyst activation or steric hindrance. Optimize reaction time (e.g., extending from 72 to 96 hours), increase H₂ pressure (3–5 atm), or switch to Pd/C catalysts for better selectivity. Monitoring by TLC or LC-MS ensures reaction completion . For deprotection, use excess HCl in Et₂O (4 equivalents) to achieve >85% yield .

Q. How do structural modifications (e.g., trifluoromethyl groups) influence the compound’s reactivity and biological activity?

The electron-withdrawing trifluoromethyl group enhances metabolic stability and modulates lipophilicity, affecting membrane permeability. Computational docking studies (e.g., using AutoDock Vina) reveal interactions with hydrophobic enzyme pockets, while Hammett plots quantify electronic effects on reaction rates . Comparative assays with non-fluorinated analogs show reduced CYP450 inhibition, suggesting improved pharmacokinetics .

Q. What strategies resolve contradictions in spectroscopic data during characterization?

Discrepancies in NMR shifts (e.g., unexpected splitting in piperidine protons) may arise from dynamic rotational isomerism. Variable-temperature NMR (VT-NMR) at –40°C to 80°C can freeze conformers for clear assignment. For ambiguous IR peaks, deuterium exchange or isotopic labeling distinguishes OH/NH vibrations. Cross-validation with DFT calculations (e.g., Gaussian09) predicts theoretical spectra to align with experimental data .

Q. How is computational modeling integrated into the design of derivatives?

Molecular dynamics (MD) simulations (e.g., GROMACS) assess binding stability to targets like kinases or GPCRs. QSAR models correlate substituent effects (e.g., logP, polar surface area) with bioactivity. Docking studies using Schrödinger Suite prioritize derivatives with high affinity scores, reducing synthetic trial-and-error .

Q. What challenges arise in scaling up the synthesis, and how are they mitigated?

Scale-up issues include exothermicity during hydrogenation (risk of runaway reactions) and poor solubility of intermediates. Implement temperature-controlled reactors and gradient crystallization (e.g., antisolvent addition with EtOAc/hexanes) to improve purity. Process analytical technology (PAT) tools like inline FTIR monitor reaction progress in real time .

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